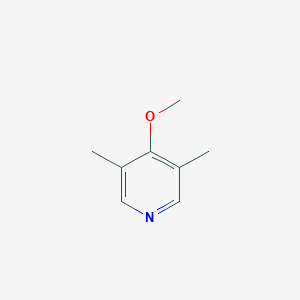

4-Methoxy-3,5-dimethylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVILUCDBYYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570780 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447461-23-6 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methoxy 3,5 Dimethylpyridine and Its Precursors

Classical Pyridine (B92270) N-Oxide-Mediated Synthetic Routes

A foundational strategy for synthesizing substituted pyridines involves the activation of the pyridine ring through the formation of an N-oxide. This enhances the ring's reactivity towards both electrophilic and nucleophilic substitution, providing a versatile platform for introducing various functional groups. bhu.ac.inchemtube3d.com

Oxidation and Nitration Pathways

The classical synthesis often commences with 3,5-lutidine (3,5-dimethylpyridine). The first step is the oxidation of the pyridine nitrogen to form 3,5-dimethylpyridine (B147111) N-oxide. epo.orgrasayanjournal.co.in This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. epo.orgnih.gov

Once the N-oxide is formed, the pyridine ring is activated for electrophilic substitution, particularly at the 4-position. bhu.ac.in The subsequent step is the nitration of 3,5-dimethylpyridine N-oxide to introduce a nitro group at the C-4 position, yielding 3,5-dimethyl-4-nitropyridine-1-oxide. rasayanjournal.co.in This reaction is generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. bhu.ac.inepo.org

Table 1: Oxidation and Nitration of 3,5-Lutidine

| Step | Starting Material | Reagents | Product |

| Oxidation | 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid | 3,5-Dimethylpyridine N-oxide |

| Nitration | 3,5-Dimethylpyridine N-oxide | Sulfuric Acid, Nitric Acid | 3,5-Dimethyl-4-nitropyridine-1-oxide |

Nucleophilic Substitution Strategies for Methoxy (B1213986) Group Introduction

Following nitration, the nitro group at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr). The introduction of the methoxy group is accomplished by reacting 3,5-dimethyl-4-nitropyridine-1-oxide with a methoxide (B1231860) source. rasayanjournal.co.inguidechem.com Sodium methoxide in methanol (B129727) is a commonly used reagent for this conversion, which proceeds to give 3,5-dimethyl-4-methoxypyridine-N-oxide. rasayanjournal.co.inprepchem.com The N-oxide functionality can then be removed in a subsequent deoxygenation step if the final product requires it, or it can be utilized for further transformations at other positions of the pyridine ring. bhu.ac.in

Table 2: Methoxy Group Introduction via Nucleophilic Substitution

| Starting Material | Reagent | Product |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | Sodium Methoxide | 3,5-Dimethyl-4-methoxypyridine-N-oxide |

Modern and Advanced Synthetic Approaches

More contemporary methods have been developed to improve efficiency, yield, and process safety. These often involve catalytic reactions and the use of different precursors.

Catalytic Hydrogenation Methods for Cyanopyridine Derivatives

An alternative route involves the use of a cyanopyridine precursor, specifically 3,5-dimethyl-4-methoxy-2-cyanopyridine. google.comgoogle.comgoogle.com This intermediate can be prepared from 3,5-dimethylpyridine N-oxide through a series of reactions including nitration, reaction with dimethyl sulfate, treatment with potassium cyanide (KCN), and subsequent replacement of the nitro group with a methoxy group using sodium methoxide. google.comgoogleapis.com

The key step in this pathway is the catalytic hydrogenation of the cyano group of 3,5-dimethyl-4-methoxy-2-cyanopyridine. google.com This reduction is typically performed using catalysts such as Raney nickel or palladium on activated charcoal. google.comgoogle.com The hydrogenation converts the cyano group into an aminomethyl group, yielding the novel intermediate 3,5-dimethyl-4-methoxy-2-aminomethylpyridine. google.comgoogle.com This intermediate is then further processed to obtain the desired final product. google.com

Chloromethylation and Subsequent Transformations

Chloromethylation is a crucial step in synthesizing key intermediates, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, which is a precursor for various pharmaceuticals. guidechem.comchemicalbook.com This transformation can be achieved through different pathways.

One common route starts from 3,5-dimethyl-4-methoxypyridine-N-oxide. Reaction with acetic anhydride (B1165640) followed by hydrolysis yields 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine. epo.orgrasayanjournal.co.inguidechem.com This alcohol intermediate is then converted to the corresponding chloride. The chlorination is typically carried out using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a solvent such as dichloromethane (B109758). guidechem.comchemicalbook.com

Another pathway begins with the 3,5-dimethyl-4-methoxy-2-aminomethylpyridine obtained from the hydrogenation of the cyanopyridine derivative. This amine is converted into 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine via diazotization with sodium nitrite (B80452) in an aqueous acidic solution. google.comgoogle.com The resulting hydroxymethyl compound is subsequently chlorinated with thionyl chloride to afford the 2-chloromethyl derivative. google.comgoogleapis.com

Table 3: Chloromethylation Pathways

| Precursor | Reagents for Hydroxymethylation | Reagents for Chlorination | Product |

| 3,5-Dimethyl-4-methoxypyridine-N-oxide | 1. Acetic anhydride 2. Hydrolysis | Thionyl chloride or Sulfuryl chloride | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine |

| 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine | Sodium nitrite, Aqueous acid | Thionyl chloride | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. harvard.eduwikipedia.orglibretexts.org This methodology is highly effective for constructing biaryl systems and substituted heterocycles, including pyridine derivatives. acs.orgresearchgate.net

In the context of synthesizing substituted pyridines, the Suzuki reaction typically involves the coupling of a pyridine halide (or triflate) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com For the synthesis of molecules like 4-methoxy-3,5-dimethylpyridine or its precursors, a strategy could involve the regioselective functionalization of a dihalogenated pyridine. For example, studies have demonstrated the highly selective palladium-catalyzed Suzuki coupling at the C4-position of 2,4-dichloropyridines. nih.govacs.org This allows for the introduction of an aryl or alkyl group at the 4-position while retaining the chlorine atom at the C2-position for subsequent transformations, such as nucleophilic substitution to introduce other functionalities. nih.gov The choice of ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), can be crucial in controlling the regioselectivity of the coupling reaction. nih.gov While a direct, one-step Suzuki synthesis of this compound is not the most common route, the principles of cross-coupling are applied to build the complex pyridine core from simpler, halogenated precursors. beilstein-journals.org

Considerations for Sustainable Synthesis

The production of this compound and its precursors is increasingly being evaluated through the lens of sustainability. This involves integrating green chemistry principles to minimize environmental impact and optimizing processes for efficiency and yield, particularly during industrial scale-up.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is crucial for developing more environmentally benign synthetic routes for this compound. The core goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov Key principles relevant to the synthesis of this compound include waste prevention, atom economy, and the use of safer solvents. nih.govunsw.edu.au

Waste Prevention and Atom Economy: Traditional multi-step syntheses of substituted pyridines often suffer from poor atom economy, generating significant waste. For instance, conventional routes starting from 3,5-dimethylpyridine may involve nitration, oxidation, and substitution steps that utilize stoichiometric reagents and produce numerous byproducts. google.com A primary objective in green synthesis is to design routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Methodologies that telescope several synthetic steps without isolating intermediates are particularly beneficial, as they reduce the use of solvents for extraction and purification, thereby minimizing waste generation. unsw.edu.aurasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Catalysts are used in small amounts and can be recycled, which reduces waste. In the synthesis of pyridine derivatives, catalytic hydrogenation is a key step. For example, the hydrogenation of a carbonitrile group to an aminomethyl group can be achieved using catalysts like Raney nickel or Palladium on activated carbon. google.comgoogle.com This catalytic approach is more efficient and generates less waste compared to stoichiometric reductions.

One greener approach in the synthesis of a key precursor, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, involves a three-step method starting from 3,5-Dimethyl-4-nitropyridine-1-oxide. rasayanjournal.co.in This process is noted for being environmentally friendly and high-yielding by avoiding the isolation of intermediates, which significantly reduces solvent and effluent waste. rasayanjournal.co.in

| Green Chemistry Principle | Application in this compound Synthesis | Source |

| Waste Prevention | Telescoping reaction steps without isolating intermediates to reduce solvent use and effluent. | unsw.edu.aurasayanjournal.co.in |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, moving away from traditional methods with poor atom economy. | nih.gov |

| Safer Solvents & Auxiliaries | Reducing the quantities of solvents or replacing hazardous ones with greener alternatives. | nih.gov |

| Catalysis | Utilizing catalytic reagents (e.g., Raney nickel, Pd/C) for hydrogenation instead of stoichiometric reagents to minimize waste. | nih.govgoogle.comgoogle.com |

| Design for Energy Efficiency | Conducting reactions at or near ambient temperature and pressure to minimize energy consumption. | nih.gov |

Efficiency and Yield Optimization in Industrial Scale-Up

Transitioning the synthesis of this compound and its intermediates from the laboratory to an industrial scale requires rigorous optimization of reaction parameters to maximize efficiency and yield, thereby ensuring economic viability and sustainability.

The table below summarizes yield data for key synthetic steps related to this compound and its precursors, highlighting the focus on process efficiency.

| Starting Material | Product | Key Reagents/Conditions | Reported Yield | Source |

| 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | 1. Hydrogenation (Raney nickel or Pd/C) 2. Diazotization (NaNO₂) 3. Chlorination (SOCl₂) | 40-50% (overall) | google.com |

| 2,3,5-trimethyl-4-methoxypyridine-N-oxide | 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine | Acetic anhydride, followed by saponification with NaOH | Not specified, but product confirmed | epo.org |

| 3,5-Dimethyl-4-methoxypyridine-N-oxide | 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine | Dimethyl sulfate, followed by reflux and pH adjustment | 44.2 g from 61.2 g starting material (~72%) | epo.org |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Multi-step process without isolation of intermediates | "Higher yield" compared to previous methods | rasayanjournal.co.in |

This focus on telescoping reactions and optimizing individual step yields demonstrates the chemical industry's drive towards more sustainable and cost-effective production methods for valuable pyridine derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3,5 Dimethylpyridine and Its Derivatives

Reaction Pathways and Transformation Patterns

The chemical behavior of 4-methoxy-3,5-dimethylpyridine is dictated by the interplay of its pyridine (B92270) core and the attached functional groups. Its derivatives undergo a variety of transformations, including oxidation, reduction, substitution, and diazotization, which are crucial for the synthesis of more complex molecules.

The pyridine nitrogen and its substituents are key sites for oxidation and reduction reactions. The N-oxide derivative, this compound 1-oxide, is a common intermediate.

Oxidation:

The pyridine nitrogen of this compound can be oxidized to form this compound 1-oxide using oxidizing agents like hydrogen peroxide in acetic acid.

The hydroxymethyl group in derivatives such as 3,5-dimethyl-2-hydroxymethyl-4-methoxy-pyridine can be oxidized to an aldehyde or a carboxylic acid. vulcanchem.com

Reduction:

The N-oxide group of this compound 1-oxide can be reduced back to the parent pyridine.

The methoxy (B1213986) group can be reduced to form corresponding alcohols or amines under specific conditions. smolecule.com

Catalytic hydrogenation of a cyano group at the 2-position of a this compound derivative leads to the formation of an aminomethyl group. google.comgoogle.com

Table 1: Oxidation and Reduction Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrogen peroxide, Acetic acid | This compound 1-oxide | Oxidation |

| This compound 1-oxide | Zinc dust, Acetic acid | This compound | Reduction |

| 3,5-Dimethyl-4-methoxy-2-cyanopyridine | Hydrogenation catalyst (e.g., Raney nickel) | 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine | Reduction |

| 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | Oxidizing agent | 3,5-Dimethyl-4-methoxy-2-carboxypyridine | Oxidation |

The pyridine ring of this compound and its derivatives is subject to both nucleophilic and electrophilic substitution, influenced by the electronic effects of the substituents.

Nucleophilic Substitution:

The pyridine ring is generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq

In derivatives like 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) 1-oxide, the chloromethyl group is a reactive site for nucleophilic substitution with various nucleophiles. For instance, reaction with sodium hydrosulfide (B80085) leads to the formation of a methylthiomethyl derivative.

The nitro group in 4-nitro-3,5-dimethylpyridine N-oxide can be replaced by a methoxy group using sodium methoxide (B1231860) in a nucleophilic substitution reaction to form this compound 1-oxide.

Electrophilic Substitution:

While pyridine itself is resistant to electrophilic aromatic substitution, the presence of activating groups can facilitate these reactions. uomustansiriyah.edu.iqpearson.com

For this compound 1-oxide, electrophilic substitution reactions are directed to the 2 and 6 positions due to the influence of the N-oxide group.

Nitration is a common electrophilic substitution reaction for pyridine derivatives, often requiring harsh conditions. smolecule.com

Table 2: Substitution Reactions of this compound Derivatives

| Substrate | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-Nitro-3,5-dimethylpyridine N-oxide | Sodium methoxide, Methanol (B129727) | This compound 1-oxide | Nucleophilic Substitution |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide | Sodium hydrosulfide | 2-(Methylthio)methyl-4-methoxy-3,5-dimethylpyridine 1-oxide | Nucleophilic Substitution |

| This compound | Nitrating mixture | Nitrated this compound | Electrophilic Substitution |

Theoretical studies have investigated the homolytic cleavage of the N-O bond in N-(methoxy)pyridine-2(1H)-thiones, which can be induced thermally or photochemically to form methoxyl radicals. acs.org This indicates the potential for radical pathways in methoxy-pyridine systems. The formation of pyridyl radicals can also be achieved through the reduction of halopyridines. nih.gov These radical species can then participate in further reactions, such as addition to olefins. nih.gov In the presence of a diboron (B99234) compound and methoxide, pyridine can promote the heterolytic cleavage of the B-B bond, leading to the formation of a pyridine-boryl anion complex and a pyridine radical anion. rsc.org

Influence of Molecular Structure on Reactivity

The reactivity of the this compound system is significantly influenced by the electronic and steric effects of its substituents.

The methoxy and methyl groups play a crucial role in modulating the electron density of the pyridine ring, thereby affecting its reactivity.

Methyl Groups: The two methyl groups at the 3 and 5 positions are electron-donating through their +I (inductive) effect. scribd.com This further increases the electron density on the pyridine ring, enhancing its basicity compared to unsubstituted pyridine. scribd.com The methyl groups also introduce steric hindrance, which can influence the regioselectivity of reactions and contribute to selective binding in biological systems. vulcanchem.com

The combined electron-donating effects of the methoxy and dimethyl substituents make the pyridine ring in this compound more electron-rich than pyridine itself, which generally enhances its reactivity towards electrophiles, although the steric bulk of the methyl groups can also play a significant role in directing incoming groups.

Steric Hindrance and its Impact on Reaction Selectivity

The molecular architecture of this compound and its derivatives is significantly influenced by the presence of two methyl groups at the 3 and 5 positions of the pyridine ring. These substituents create considerable steric hindrance, which plays a crucial role in governing the molecule's reactivity and the selectivity of its chemical transformations. vulcanchem.com This steric congestion can impede the approach of reactants to the pyridine ring or its functional groups, thereby influencing reaction pathways and, in some cases, preventing reactions that would otherwise be expected to occur. vulcanchem.commdpi.com

A clear illustration of this steric inhibition is observed in C-N coupling reactions. For instance, the attempted reaction between 4-chloro-3,5-dimethylpyridine (B123268) and 4-methoxyaniline does not proceed. mdpi.com The failure of this reaction is attributed to the substantial steric hindrance created by the two methyl groups flanking the chlorine atom at the 4-position, which obstructs the necessary oxidative addition step in the catalytic cycle. mdpi.com In contrast, analogous but less sterically hindered pyridines readily undergo this type of coupling. For example, 4-chloro-1-methylpyridinium iodide, which lacks the bulky methyl groups at the 3 and 5 positions, reacts successfully with 4-methoxyaniline, affording the coupled product in an 80% yield. mdpi.com

This pronounced steric effect not only inhibits certain reactions but can also be leveraged to enhance selectivity by preventing undesirable side reactions. The bulk of the 3,5-dimethyl groups can shield the pyridine ring and its substituents, leading to a more controlled and predictable reactivity profile compared to simpler, less substituted pyridine analogs. The methoxy and methyl substituents collectively influence the compound's electronic properties and steric profile, which in turn dictates its reactivity and potential interactions. cymitquimica.com In crowded chemical environments, this steric hindrance can lead to reduced reaction efficiency when compared to less substituted compounds.

Table 1: Impact of Steric Hindrance on C-N Coupling Reactivity

| Pyridine Reactant | Reacting Partner | Outcome | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-3,5-dimethylpyridine | 4-Methoxyaniline | No Reaction Observed | 0% | mdpi.com |

| 4-Chloro-1-methylpyridinium iodide | 4-Methoxyaniline | Successful C-N Coupling | 80% | mdpi.com |

Reaction Kinetic and Thermodynamic Studies

Investigations into the reaction kinetics and thermodynamics of this compound and its derivatives provide quantitative insights into their reactivity. Kinetic studies have demonstrated that reaction conditions and catalyst choice can significantly influence reaction rates. For example, the oxidation of this compound to its corresponding N-oxide can be kinetically enhanced. The use of a sodium tungstate (B81510) (Na₂WO₄) catalyst has been shown to accelerate the oxidation process, reducing the reaction completion time to just 4 hours.

The synthesis of various derivatives also provides implicit kinetic data. In the preparation of biaryl compounds via Suzuki-Miyaura cross-coupling, the reaction of an O-alkylated hydroxypyridine derivative with (4-fluorophenyl)boronic acid is typically conducted at 90°C. jst.go.jp Similarly, the alkylation of hydroxypyridine derivatives with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is carried out at 110°C for 6 hours, indicating the kinetic parameters required for this transformation. jst.go.jp Kinetic studies on analogous pyridine compounds have also shown that derivatives with bulkier groups, such as ethoxy substituents, exhibit slower reaction rates due to increased steric hindrance.

Thermodynamic studies, although less common in the available literature, have been performed on metal complexes involving this compound. For instance, the thermodynamic parameters have been determined for copper(I) complexes featuring this compound as a ligand, highlighting its role in the stability and reactivity of coordination compounds. researchgate.net

Table 2: Selected Reaction Conditions and Kinetic Observations

| Reaction | Reactant | Reagents/Catalyst | Conditions | Observation/Outcome | Reference |

|---|---|---|---|---|---|

| Oxidation | This compound | Hydrogen peroxide, Na₂WO₄ | - | Reaction time reduced to 4 hours | |

| Alkylation | 5-Bromo-2-hydroxy-3-methylpyridine | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl, Ag₂CO₃ | Toluene (B28343), 110°C, 6h | Formation of the ether-linked product in 39% yield | jst.go.jp |

| Suzuki-Miyaura Coupling | O-alkylated pyridine derivative | (4-Fluorophenyl)boronic acid, PdCl₂(PPh₃)₂, Na₂CO₃ | 1,4-Dioxane/H₂O, 90°C | Quantitative conversion to biaryl product | jst.go.jp |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations offer a microscopic view of the electronic nature of 4-Methoxy-3,5-dimethylpyridine. These studies are foundational to understanding its stability and reactivity.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of a larger molecule containing the this compound moiety, specifically (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole. researchgate.net The geometry of this molecule was fully optimized using the B3LYP exchange-correlation functional with a 6-31G(d,p) basis set. researchgate.net Such calculations are crucial for obtaining an accurate representation of the molecule's three-dimensional shape and the distribution of electrons within it, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For the aforementioned compound containing the this compound substructure, the HOMO and LUMO energies were calculated. researchgate.net While the specific energy values for the isolated this compound are not detailed in the available literature, the analysis of the larger molecule provides insights into the electronic properties of its constituent parts. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier for the molecule to be excited and to engage in chemical reactions.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Attack Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other charged species. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of likely sites for electrophilic and nucleophilic attack, respectively.

A study on (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole included the calculation and discussion of its MEP. researchgate.net In such maps, red or yellow areas typically represent negative electrostatic potential, indicating electron-rich regions that are susceptible to attack by electrophiles. Conversely, blue areas denote positive electrostatic potential, highlighting electron-deficient regions that are prone to attack by nucleophiles. For the this compound moiety, one would expect the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group to be electron-rich centers.

Analysis of Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that help to explain the stability and reactivity of chemical species. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. Although the specific values for this compound are not available, the calculation of these properties is a standard procedure in computational chemistry that provides a deeper understanding of a molecule's behavior.

Table 2: Reactivity Descriptors

| Descriptor | Symbol | Formula | Value |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

Electrophilicity and nucleophilicity indices quantify a molecule's ability to accept or donate electrons, respectively. These indices are crucial for predicting the outcome of chemical reactions. The Fukui function, which was calculated for the larger compound containing the this compound unit, is used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

Table 3: Reactivity Indices

| Index | Value |

|---|---|

| Electrophilicity Index | Data not available |

Structure-Reactivity Relationship Modeling based on Theoretical Parameters

The relationship between a molecule's structure and its chemical reactivity can be effectively modeled using theoretical parameters derived from quantum chemical calculations. These models, often referred to as Quantitative Structure-Reactivity Relationships (QSRR), provide a framework for predicting the behavior of a compound in chemical reactions. For this compound, key theoretical parameters would be calculated to understand its reactivity.

Key Theoretical Reactivity Descriptors:

| Parameter | Description | Predicted Reactivity Insight for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. | The methoxy and dimethyl substitutions on the pyridine ring are expected to influence the HOMO and LUMO energy levels, thereby modulating the reactivity of the molecule compared to unsubstituted pyridine. |

| Global Hardness (η) and Softness (S) | Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Harder molecules are less reactive. | The electron-donating nature of the methoxy and methyl groups would likely decrease the hardness and increase the softness of the pyridine ring, making it more susceptible to electrophilic attack. |

| Electrophilicity Index (ω) | This parameter quantifies the ability of a molecule to accept electrons. | The calculated electrophilicity index would provide a quantitative measure of its electrophilic character. |

| Nucleophilicity Index (Nu) | This index measures the propensity of a molecule to donate electrons. | The presence of electron-donating groups is anticipated to enhance the nucleophilicity of the pyridine nitrogen. |

By calculating these and other descriptors, a comprehensive reactivity profile for this compound can be established. This information is invaluable for predicting its behavior in various chemical environments and for designing new synthetic routes.

Conformational Analysis and Stability Predictions

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For this compound, the key rotational bond is the C-O bond of the methoxy group. A PES scan would involve rotating the methyl group of the methoxy substituent relative to the plane of the pyridine ring. The resulting energy profile would reveal the most stable (lowest energy) conformation and any higher energy conformers.

Expected Conformational Preferences:

Planar vs. Non-planar Methoxy Group: The analysis would determine whether the methoxy group prefers to lie in the same plane as the pyridine ring or adopts a non-planar orientation to minimize steric hindrance with the adjacent methyl groups.

Rotational Barriers: The energy difference between the stable conformers and the transition states connecting them provides the rotational energy barrier. This value is indicative of the flexibility of the methoxy group.

Understanding the conformational landscape is crucial as different conformers can exhibit distinct reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis offers valuable insights into bonding interactions, charge distribution, and intramolecular delocalization effects. uni-muenchen.de

For this compound, an NBO analysis would quantify the electronic interactions between different parts of the molecule. A key aspect of this analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Key NBO Interaction Insights for this compound:

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| Lone Pair of Pyridine Nitrogen (LP(N)) | Antibonding orbitals of adjacent C-C bonds (π(C-C)) | Hyperconjugation | Stabilizes the molecule and influences the basicity of the nitrogen atom. |

| Lone Pair of Methoxy Oxygen (LP(O)) | Antibonding orbitals of the pyridine ring (π(C-C)) | Resonance/Hyperconjugation | Contributes to the electron-donating effect of the methoxy group, increasing electron density in the ring. |

| σ(C-H) of methyl groups | Antibonding orbitals of the pyridine ring (π*(C-C)) | Hyperconjugation | Further enhances the electron density of the aromatic system. |

The NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically meaningful representation of the atomic charges compared to other methods. This information is critical for understanding the electrostatic potential and predicting sites of nucleophilic or electrophilic attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics. ias.ac.in Computational chemistry allows for the prediction of the NLO properties of molecules, such as this compound, by calculating their polarizability (α) and hyperpolarizabilities (β, γ, etc.).

The presence of electron-donating groups (methoxy and dimethyl) and an electron-withdrawing group (the pyridine ring itself) can create an intramolecular charge transfer system, which is a key feature for enhancing NLO properties. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can provide quantitative values for these properties.

Calculated NLO Parameters:

| Parameter | Description | Significance for this compound |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment is often associated with a larger first hyperpolarizability. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Provides insight into the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | A non-zero β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. The magnitude of β indicates the NLO activity. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Relevant for phenomena such as third-harmonic generation and two-photon absorption. |

By computing these parameters, it is possible to assess the potential of this compound as an NLO material. The results can guide the design of new molecules with enhanced NLO properties by modifying the substituent groups on the pyridine ring.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

While specific, experimentally-derived spectra for 4-Methoxy-3,5-dimethylpyridine were not available in the consulted literature, its highly symmetric structure allows for a confident prediction of its ¹H-NMR and ¹³C-NMR spectra.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple due to the molecule's symmetry. Three distinct signals would be anticipated:

A singlet for the two equivalent protons on the pyridine (B92270) ring at positions 2 and 6.

A singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group.

A singlet representing the six equivalent protons of the two methyl (-CH₃) groups at positions 3 and 5.

¹³C-NMR Spectroscopy: Similarly, the carbon NMR spectrum would reflect the molecular symmetry, showing a reduced number of signals relative to the total number of carbon atoms. For aromatic compounds, the chemical shifts of methoxy groups typically appear around 55-56 ppm, though this can be influenced by conformational factors. nih.gov The analysis of related methoxy-substituted aromatic compounds aids in predicting the chemical shifts for this compound. mdpi.com

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | ~8.0-8.2 | Singlet | 2H |

| -OCH₃ | ~3.8-4.0 | Singlet | 3H |

Predicted ¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (-OCH₃) | ~158-162 |

| C-2, C-6 | ~145-150 |

| C-3, C-5 | ~125-130 |

| -OCH₃ | ~55-60 |

Isotope labeling is a powerful tool for investigating reaction mechanisms and tracking molecular transformations. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the fate of specific parts of a molecule through spectroscopic analysis.

For a nitrogen-containing heterocycle like this compound, ¹⁵N-NMR spectroscopy is particularly informative. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. This sensitivity allows ¹⁵N-NMR to be used in mechanistic studies to probe changes in hybridization, electron density, and bonding at the nitrogen atom during a chemical reaction or interaction. For instance, in studies of related pyridine N-oxides, ¹⁵N chemical shifts have been used to investigate tautomeric equilibria and the electronic effects of various substituents. While specific ¹⁵N-NMR studies on this compound are not detailed in the available literature, the technique remains a valuable potential method for investigating its reactivity and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₁NO, the monoisotopic mass of this compound is 137.0841 Da. nih.gov Therefore, in a positive-ion ESI-MS spectrum, the primary ion observed would be at an m/z value corresponding to [C₈H₁₁NO + H]⁺, which is approximately 138.0919. This accurate mass measurement confirms the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 138.1) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Cleavage of the pyridine ring structure.

This technique is also critical for metabolite identification. When a drug is metabolized in a biological system, its structure is modified (e.g., by hydroxylation, demethylation, or conjugation). These modifications result in predictable mass shifts. By comparing the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug, the site of metabolic modification can often be determined. For example, the identification of metabolites in urine or plasma samples relies heavily on tracking these characteristic fragmentation pathways and mass shifts from the parent compound.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Vibrational Modes

Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring occur in the 1600-1400 cm⁻¹ region.

C-O-C Stretching: The methoxy group gives rise to a strong, characteristic asymmetric C-O-C stretching band, typically found in the 1310–1210 cm⁻¹ range.

Ring Breathing Modes: These are collective vibrations of the entire pyridine ring and appear at lower frequencies, often providing a highly characteristic peak in the Raman spectrum.

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 3000 - 2850 | FTIR/Raman |

| C=C / C=N Ring Stretch | 1600 - 1400 | FTIR/Raman |

| CH₃ Bending | 1470 - 1370 | FTIR |

| Asymmetric C-O-C Stretch | 1310 - 1210 | FTIR |

| Symmetric C-O-C Stretch | 1050 - 1010 | FTIR |

| Ring Breathing Mode | ~1000 | Raman |

| Out-of-plane C-H Bending | 900 - 675 | FTIR |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectra

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the absorption of UV-Vis radiation typically promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. The pyridine ring, an aromatic system, is expected to exhibit π→π transitions. The presence of a methoxy group (-OCH₃), which has non-bonding electron pairs on the oxygen atom, and the nitrogen atom in the pyridine ring, also allows for n→π* transitions. libretexts.org

These transitions are influenced by the solvent environment. For instance, n→π* transitions often experience a "blue shift" (a shift to shorter wavelengths) in polar solvents, as the solvent molecules stabilize the ground state non-bonding orbitals. libretexts.org Conversely, π→π* transitions may undergo a "red shift" (a shift to longer wavelengths) if the excited state is more polar than the ground state and is thus stabilized by polar solvents. libretexts.org

Chromatographic Methodologies for Purity and Trace Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in complex mixtures. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry are the primary methods for purity assessment and trace analysis.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. Method development focuses on optimizing separation parameters to achieve good resolution, peak shape, and sensitivity. For derivatives of this compound, reverse-phase (RP) HPLC is commonly employed.

One established method for the analysis of this compound-2-methanol uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.com

Another specific method was developed for the trace analysis of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity in esomeprazole (B1671258) magnesium. jocpr.com The key parameters for this validated method are detailed in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine | jocpr.com |

| Column | Hypersil BDS (150 x 4.6 mm, 5 µm) | jocpr.com |

| Mobile Phase | 5 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4) and Acetonitrile (60:40, v/v) | jocpr.com |

| Flow Rate | 0.7 mL/min | jocpr.com |

| Detection | UV at 305 nm | jocpr.com |

| Total Run Time | 15 min | jocpr.com |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for impurity profiling and the quantification of trace-level compounds. A highly sensitive LC-ESI-MS/MS method has been developed and validated for the determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine. jocpr.comresearchgate.net

This method utilizes an electrospray ionization (ESI) source operating in positive ionization mode. jocpr.comresearchgate.net The addition of a trace level of ammonium acetate to the mobile phase was found to enhance the ionization efficiency and improve the detection of the analyte. jocpr.comresearchgate.net The validation of this method was performed according to ICH guidelines, demonstrating its suitability for quantitative trace analysis. jocpr.com

For quantification, the study found that Single Ion Monitoring (SIM) mode provided a lower limit of detection (LOD) of 0.1 ppm compared to Multiple Reaction Monitoring (MRM) mode, which had an LOD of 0.3 ppm. jocpr.com The method demonstrated excellent linearity over a concentration range of 0.3–7.5 ng/mL and high accuracy, with recovery values between 100-102%. jocpr.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | API-4000 LC-MS/MS | jocpr.comresearchgate.net |

| Ion Source | Electrospray Ionization (ESI) with Turboionspray™ interface at 400 ºC | researchgate.net |

| Polarity | Positive Ionization Mode | jocpr.comresearchgate.net |

| Limit of Detection (LOD) | 0.1 ppm (in SIM mode) | jocpr.comresearchgate.net |

| Limit of Quantitation (LOQ) | 0.3 ppm | jocpr.com |

| Linearity Range | 0.3 – 7.5 ng/mL | jocpr.comresearchgate.net |

| Accuracy (Recovery) | 100-102% | jocpr.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The methods developed for HPLC can often be scaled for use with UHPLC systems, which is particularly advantageous for high-throughput analysis. sielc.com

When coupled with a Quadrupole Time-of-Flight (qToF) mass spectrometer, UHPLC becomes a formidable tool for both untargeted and targeted analysis. The qToF analyzer provides high-resolution, accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. This capability is invaluable in impurity profiling, where the goal is to identify previously unknown synthesis byproducts or degradation products.

While specific UHPLC-qToF application data for this compound is not detailed in the available literature, the principles of the technique are highly applicable. An untargeted UHPLC-qToF approach could be used to screen for all ionizable impurities in a sample, while a targeted approach could be used to confirm the presence and structure of known impurities with a very high degree of confidence.

Derivatization Strategies and Synthesis of Functionalized Analogues

Synthesis of Halogenated Derivatives (e.g., 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine)

The conversion of the 2-hydroxymethyl group to a 2-(chloromethyl) group is a key step in activating the pyridine (B92270) core for nucleophilic substitution reactions. This transformation is typically achieved by treating the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, with a suitable chlorinating agent. The resulting product, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397), is often isolated as its more stable hydrochloride salt. guidechem.comgoogle.com

Several chlorinating agents have been employed for this purpose, each with specific reaction conditions and yields. Thionyl chloride (SOCl₂) is a common reagent used in solvents like dichloromethane (B109758) (CH₂Cl₂). prepchem.comchemicalbook.com The reaction is typically performed at room temperature, and after completion, the solvent is removed under reduced pressure to yield the hydrochloride salt. chemicalbook.comsimsonpharma.com One procedure describes the dropwise addition of thionyl chloride in dichloromethane to a solution of the alcohol precursor, also in dichloromethane, at 0°C, followed by stirring at room temperature. prepchem.com

Alternatively, sulfuryl chloride (SO₂Cl₂) can be used. In a typical procedure, a solution of sulfuryl chloride is added dropwise to the hydroxymethyl precursor in dichloromethane while cooling in an ice bath. The reaction is then allowed to proceed at room temperature. guidechem.com A Chinese patent describes another method using triphosgene (B27547) in toluene (B28343) at 0 to 10°C, which is reported to have the advantages of simple operation, high yield (>96%), and high purity. google.com

| Chlorinating Agent | Solvent | Temperature | Yield | Purity | Reference |

| Thionyl chloride (SOCl₂) | Dichloromethane | 0°C to Room Temp. | 100% | - | chemicalbook.com |

| Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | Ice bath to Room Temp. | 76.4% | 99.7% | guidechem.com |

| Triphosgene (BTC) | Toluene | 0-10°C | 97.5% | 99.74% | google.com |

| POCl₃/Et₃N | Dichloromethane | Mild conditions | Good | - | scispace.com |

Preparation of Hydroxymethyl and Aminomethyl Intermediates

The synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is a foundational step for further derivatization, including the halogenation described previously. One common pathway starts from 3,5-dimethyl-4-methoxypyridine-1-oxide. This N-oxide is subjected to methylation followed by hydroxylation using reagents such as dimethyl sulfate, ammonium (B1175870) persulfate, and hydrogen peroxide to introduce the hydroxymethyl group at the 2-position.

Another comprehensive synthesis begins with 2,3,5-trimethylpyridine, which undergoes oxidation and nitration to yield a 4-nitropyridine-N-oxide. The nitro group is subsequently substituted with a methoxy (B1213986) group, and the N-oxide is acylated with acetic anhydride (B1165640). The process concludes with hydrolysis to furnish the desired 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. guidechem.com

The corresponding aminomethyl intermediate, 3,5-dimethyl-4-methoxy-2-aminomethylpyridine, is also a valuable building block. Its synthesis can be achieved from a cyanopyridine precursor, 3,5-dimethyl-4-methoxy-2-cyanopyridine. The cyano group is hydrogenated to the aminomethyl group using a catalyst such as Raney nickel in methanol (B129727) saturated with ammonia. google.com This aminomethyl derivative can then be converted to the hydroxymethyl compound through diazotization with sodium nitrite (B80452) in an aqueous acidic solution, followed by hydrolysis. google.com

| Target Intermediate | Precursor | Key Reagents | Catalyst | Yield | Reference |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 3,5-Dimethyl-4-methoxypyridine-1-oxide | Dimethyl sulfate, (NH₄)₂S₂O₈, H₂O₂ | - | - | - |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 2,3,5-Trimethylpyridine | H₂O₂, HNO₃, NaOCH₃, Acetic anhydride | - | - | guidechem.com |

| 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine | 3,5-Dimethyl-4-methoxy-2-cyanopyridine | H₂, NH₃/Methanol | Raney Nickel | 40-50% (overall) | google.com |

Formation of Acyl and Acetoxy Derivatives (e.g., 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine)

Acyl and acetoxy derivatives serve as protected forms of the hydroxymethyl intermediate or as activated species for certain coupling reactions. The synthesis of 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine is typically accomplished through the reaction of 4-methoxy-2,3,5-trimethylpyridine (B21643) N-oxide with acetic anhydride. This reaction involves a rearrangement where the N-oxide oxygen is transferred and one of the methyl groups (at the 2-position) is functionalized.

In a described procedure, 4-methoxy-2,3,5-trimethylpyridine N-oxide is dissolved in glacial acetic acid and then added to acetic anhydride at an elevated temperature. Saponification of the resulting acetyl derivative can then be used to generate the corresponding hydroxymethyl compound. This acetoxy derivative is a key intermediate in some synthetic routes leading to proton pump inhibitors.

Functionalization via Cross-Coupling and Alkylation Reactions

While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are powerful tools for forming C-C bonds with pyridine rings, the primary role of 4-methoxy-3,5-dimethylpyridine derivatives in the literature is as an alkylating agent rather than a substrate for cross-coupling. wikipedia.orglibretexts.orglibretexts.org The highly reactive 2-(chloromethyl) derivative readily undergoes nucleophilic substitution, which is effectively an alkylation reaction where the pyridine moiety is installed onto another molecule.

For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is used to alkylate various nucleophiles, including phenols and thiophenols, to construct more complex molecular frameworks. This alkylation is the cornerstone of the synthesis of many proton pump inhibitors, where the pyridine unit is linked to a benzimidazole (B57391) scaffold.

Although direct Suzuki or Heck reactions on the this compound core are not extensively documented, such reactions are feasible on similar pyridine scaffolds. Studies on other poly-substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated successful Suzuki-Miyaura cross-coupling with arylboronic acids to introduce aryl groups onto the pyridine ring. beilstein-journals.orgnih.gov This suggests a potential, though less explored, avenue for the functionalization of halogenated analogues of this compound via modern cross-coupling methodologies.

Synthesis of Sulfur-containing Derivatives (e.g., Thioethers)

The synthesis of sulfur-containing derivatives, particularly thioethers, is a well-established derivatization strategy for this compound, primarily utilizing its halogenated form. The 2-(chloromethyl) group is an excellent electrophile for reaction with sulfur-based nucleophiles (thiols or thiolates) to form a stable thioether linkage (C-S-C).

This reaction is central to the synthesis of omeprazole (B731) and related drugs. In a typical synthesis, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is coupled with a thiol-containing heterocyclic compound, such as 5-methoxy-2-mercaptobenzimidazole. google.com The reaction is generally carried out in the presence of a base, like sodium hydroxide, in a suitable solvent such as methanol or dichloromethane. google.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from the pyridine derivative.

Similar reactions have been reported with other sulfur nucleophiles. For example, the reaction of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride with 1-(4-chlorophenyl)imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol in the presence of sodium methoxide (B1231860) affords the corresponding thioether derivatives. researchgate.net

| Sulfur Nucleophile | Base | Solvent | Product | Reference |

| 5-Methoxy-2-mercaptobenzimidazole | Sodium hydroxide | Dichloromethane/Water | Omeprazole Sulfide | google.com |

| 1-(4-Chlorophenyl)imidazole-2-thione | Sodium methoxide | - | 3,5-Dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-1-(4-chloro-phenyl)-imidazole | researchgate.net |

| 4,6-Dimethyl-pyrimidine-2-thiol | Sodium methoxide | - | 3,5-Dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine | researchgate.net |

Role in Complex Organic Synthesis and Medicinal Chemistry

Utilization as a Key Intermediate in Proton Pump Inhibitor (PPI) Synthesis

The synthesis of many widely used proton pump inhibitors relies heavily on the 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride intermediate. guidechem.com This electrophilic compound readily couples with nucleophilic thiol groups on benzimidazole (B57391) or imidazopyridine cores to form the central thioether linkage characteristic of this drug class.

The synthesis of Omeprazole (B731), a landmark drug for treating acid-related gastrointestinal disorders, exemplifies the crucial role of this pyridine (B92270) building block. The common synthetic pathway involves the condensation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. drugfuture.comresearchgate.net This reaction, typically mediated by a base such as sodium hydroxide in an alcohol solvent, forms the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. drugfuture.comchemicalbook.com

This intermediate is then oxidized to create the final sulfoxide product, Omeprazole. scispace.com Esomeprazole (B1671258), the (S)-enantiomer of Omeprazole, is synthesized through a similar pathway but employs an asymmetric oxidation step to achieve the desired stereochemistry. epo.org This critical oxidation converts the pro-chiral thioether into the single enantiomer sulfoxide, which is the active pharmaceutical ingredient. epo.org

Table 1: Key Reactants in Omeprazole Synthesis

| Reactant | Role |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Pyridine building block |

| 5-Methoxy-2-mercaptobenzimidazole | Benzimidazole core |

| Sodium Hydroxide | Base for condensation |

| m-Chloroperbenzoic acid (m-CPBA) / Other oxidants | Oxidizing agent for sulfoxide formation |

The versatility of 4-methoxy-3,5-dimethylpyridine extends to the synthesis of other proton pump inhibitors. Ufiprazole, chemically known as 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl) methyl)thio)-1H-benzo[d]imidazole, is the key thioether intermediate in the synthesis of Omeprazole and its derivatives. eresearchco.com Its preparation involves the direct coupling of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. eresearchco.comchemicalbook.com

Similarly, the synthesis of Tenatoprazole, which features an imidazo[4,5-b]pyridine core instead of a benzimidazole one, follows the same fundamental strategy. allfordrugs.com The process involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride with 2-mercapto-5-methoxyimidazo[4,5-b]pyridine to yield the corresponding sulfide intermediate. allfordrugs.comgoogle.com This intermediate is subsequently oxidized to produce Tenatoprazole. allfordrugs.comgoogle.com

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds form the structural basis of a vast number of pharmaceuticals. The this compound moiety is a privileged heterocyclic building block, primarily because it can be readily functionalized, as seen with its chloromethyl derivative. google.com Its incorporation into the final structures of PPIs like Omeprazole and Tenatoprazole demonstrates its role in creating complex, multi-ring heterocyclic systems that possess specific three-dimensional arrangements necessary for biological activity. The reaction of its electrophilic chloromethyl form with various nucleophiles is a common strategy for assembling these larger, pharmacologically relevant molecules. google.com

Contribution to the Synthesis of Biologically Active Molecules

The application of this compound as a synthetic precursor is a clear testament to its contribution to the creation of biologically active molecules. The proton pump inhibitors derived from this compound, including Omeprazole, Esomeprazole, and Tenatoprazole, are potent inhibitors of the H+/K+-ATPase enzyme system in gastric parietal cells. scispace.com Furthermore, its utility is not confined to PPIs, as derivatives have been instrumental in developing ligands for other biological targets, as detailed in the following section.

Design and Synthesis of Ligands for Protein Inhibition (e.g., Hsp90 Inhibitors, AMPK Activators)

Beyond its role in PPIs, derivatives of this compound are valuable in the design of ligands that modulate the activity of other key proteins.

In the development of activators for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine has been used as a key reagent. jst.go.jpnih.gov Researchers have synthesized novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds by alkylating various hydroxypyridine derivatives with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine. jst.go.jp This reaction, often carried out using silver carbonate, attaches the this compound moiety to a new core structure, leading to compounds with potent AMPK activating activity. jst.go.jp

Table 2: Synthesis of AMPK Activator Precursors

| Reactant 1 (Hydroxypyridine) | Reactant 2 | Reagent | Product Type |

| 5-bromo-2-hydroxy-3-methylpyridine | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | Silver Carbonate (Ag₂CO₃) | O-alkylated biaryl precursor |

Additionally, the this compound ring itself has been identified as a key hydrophobic moiety in the potent purine-based Heat shock protein 90 (Hsp90) inhibitor, BIIB021. nih.gov In this context, the pyridine ring engages in multiple hydrophobic interactions within the ATP-binding site of Hsp90, including π–π stacking with phenylalanine residues. nih.gov Synthetic efforts to optimize Hsp90 inhibitors have involved designing and synthesizing analogs where this specific pyridine group is replaced with other ring structures to probe the hydrophobic pocket and improve binding affinity. nih.gov

Catalytic Applications and Coordination Chemistry

4-Methoxy-3,5-dimethylpyridine as a Ligand in Metal Complexes

The incorporation of this compound into ligand architectures for metal complexes has a profound impact on the catalytic activity and stability of the resulting systems. The electron-donating nature of the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring enhances the electron density at the metal center, influencing its redox properties and reactivity.

Iron(II) and Copper(I) Based Catalytic Systems for Oxidation and Coupling Reactions

Derivatives of this compound have been successfully employed as ligands in iron(II) and copper(I) based catalytic systems for a range of oxidation and coupling reactions.

A notable example is the use of tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine (DMM-tmpa) as a ligand in a copper(I) complex for the study of phenol (B47542) oxidation. nih.govacs.org The resulting cupric-superoxo complex, [(DMM-tmpa)CuII(O2•–)]+, has been synthesized and characterized to provide mechanistic insights into the reactivity of copper(I)-O2 adducts. nih.govacs.org The reaction of this complex with para-substituted 2,6-di-tert-butylphenols yields 2,6-di-tert-butyl-1,4-benzoquinone. nih.govacs.org Mechanistic studies, including significant deuterium (B1214612) kinetic isotope effects, suggest a rate-limiting hydrogen atom transfer (HAT) mechanism. nih.govacs.org Furthermore, 18O-labeling experiments have provided a deeper understanding of the reaction pathways, indicating that after the initial HAT, a second equivalent of the copper complex can couple to the resulting phenoxyl radical. nih.gov

In the broader context of iron-catalyzed reactions, oxidative coupling is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.com While specific examples detailing the use of this compound in iron-catalyzed oxidative coupling are not prevalent, the principles of ligand design for tuning catalytic activity are highly relevant. The electron-donating properties of this pyridine derivative would be expected to modulate the redox potential of an iron center, thereby influencing the efficiency of oxidative coupling processes. jocpr.com

Applications in Atom Transfer Radical Polymerization (ATRP)

Ligands derived from this compound have shown significant promise in the field of Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. The design of highly active catalyst systems often involves the use of ligands with specific electron-donating substituents to enhance the catalytic activity of the transition metal complex. google.com

Tris[{(4-methoxy-3,5-dimethyl)-2-pyridyl}methyl]amine (TPMA*) is a key ligand synthesized from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. google.comamazonaws.com This ligand, when complexed with copper or iron, forms highly active ATRP catalysts. google.comgoogle.com The presence of the electron-donating methoxy and dimethyl groups on the pyridine rings leads to more stable complexes and larger ATRP equilibrium constants, allowing for faster polymerization rates at low catalyst concentrations. google.com This results in polymers with predetermined molecular weights and narrow molecular weight distributions. google.com

The synthesis of TPMA* involves a multi-step process starting from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. amazonaws.com Another related ligand, bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA*), has also been synthesized and utilized in electrochemical ATRP (eATRP). amazonaws.com

Below is a table summarizing the synthesis of a ligand derived from this compound and its application in ATRP.

| Ligand | Starting Material | Metal | Application | Key Finding |

| Tris[{(4-methoxy-3,5-dimethyl)-2-pyridyl}methyl]amine (TPMA) | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Cu, Fe | ATRP | Forms highly active catalysts for controlled polymerization. google.comamazonaws.comgoogle.com |

| Bis[2-(4-methoxy-3,5-dimethyl)pyridylmethyl]octadecylamine (BPMODA) | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Cu | eATRP | Enables controlled polymerization in miniemulsion systems. amazonaws.com |

Role in Signal Amplification by Reversible Exchange (SABRE) and Hyperpolarization Studies

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals of small molecules. The process involves the reversible binding of a substrate and parahydrogen to an iridium catalyst, facilitating the transfer of nuclear spin polarization from parahydrogen to the substrate. uni-goettingen.de Pyridine and its derivatives are common substrates for SABRE. uni-goettingen.de

While there is no direct report on the use of this compound in SABRE studies within the provided context, the behavior of similar molecules suggests its potential applicability. For instance, 4-methylpyridine (B42270) has been successfully hyperpolarized using SABRE, demonstrating that para-substituted pyridines are suitable substrates. whiterose.ac.uk The electronic and steric properties of this compound would influence its binding affinity to the iridium catalyst and the efficiency of the polarization transfer. The development of SABRE for a wider range of molecules is an active area of research, and the exploration of substituted pyridines like this compound could lead to new applications in high-sensitivity NMR and MRI. rsc.org

Advanced Insights into Structure Reactivity Relationships

Quantitative Structure-Activity Relationships (QSAR) in Pyridine (B92270) Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of pyridine systems, QSAR models are developed to predict properties such as the efficacy of enzyme inhibitors, antifungal activity, or catalytic efficiency based on quantifiable structural descriptors.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods analyze the steric and electrostatic fields surrounding the molecules to build a predictive model. For a molecule like 4-Methoxy-3,5-dimethylpyridine, the descriptors in a QSAR model would quantify the effects of its substituents.

Key descriptors used in QSAR studies for pyridine derivatives include:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. Examples include Hammett constants (σ), which reflect the electronic influence on a reaction center, and calculated atomic charges. The methoxy (B1213986) and methyl groups in this compound are both electron-donating, which would be represented by negative Hammett constants (σp for para-substituents and σm for meta-substituents).

Steric Descriptors: These account for the size and shape of the substituents. Taft steric parameters (Es) or molar refractivity (MR) are common examples. The two methyl groups at the 3 and 5 positions introduce significant steric bulk around the 2, 4, and 6 positions of the pyridine ring.

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which often plays a crucial role in biological activity.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching.

A hypothetical QSAR model for a series of substituted pyridines might take the form of a linear equation:

Activity = c0 + c1(σ) + c2(Es) + c3(log P)

Where 'c' represents coefficients determined through statistical regression. By analyzing the contribution of each descriptor, researchers can identify the structural features that are most important for a desired activity. For instance, a CoMSIA model might reveal that bulky, electron-rich groups at a specific position on the pyridine ring enhance its biological activity.

| Descriptor Type | Example | Description | Relevance to this compound |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Measures the electronic effect of a substituent on the reactivity of the aromatic ring. | The -OCH₃ and -CH₃ groups are electron-donating, influencing the electron density of the pyridine ring. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | The two -CH₃ groups at positions 3 and 5 create significant steric hindrance. |

| Hydrophobic | Partition Coefficient (log P) | Measures the lipophilicity of the molecule. | The alkyl and methoxy groups contribute to the overall lipophilicity of the compound. |

| Field-Based (3D-QSAR) | CoMFA/CoMSIA Fields | Represents the steric and electrostatic potential surrounding the molecule. | Provides a detailed 3D map of how the shape and charge distribution affect activity. |

Electronic Effects of Substituents on Aromatic Systems and Reactivity Profiles

The reactivity of the pyridine ring is significantly different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a negative inductive effect (-I), making the pyridine ring electron-deficient and generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. Substitutions that do occur tend to happen at the 3-position. Conversely, the electron deficiency makes the 2- and 4-positions susceptible to nucleophilic attack.

The substituents on this compound profoundly modify this inherent reactivity profile:

Methoxy Group (-OCH₃) at position 4: This group is strongly electron-donating via resonance (+R effect) and weakly electron-withdrawing via induction (-I effect). The resonance effect, where the oxygen's lone pair of electrons delocalizes into the ring, is dominant. This effect significantly increases the electron density of the pyridine ring, particularly at the positions ortho and para to the methoxy group (positions 3, 5, and the nitrogen atom itself).

Methyl Groups (-CH₃) at positions 3 and 5: These alkyl groups are electron-donating through induction (+I effect) and hyperconjugation. They further increase the electron density of the ring system.

The cumulative effect of these three electron-donating groups makes the pyridine ring of this compound significantly more electron-rich than unsubstituted pyridine. This has several consequences for its reactivity:

Increased Basicity: The increased electron density on the nitrogen atom makes its lone pair more available for protonation, thus increasing the basicity of the molecule compared to pyridine.

Activation towards Electrophilic Substitution: The ring is activated towards EAS. The directing influence of the substituents would favor substitution at the 2- and 6-positions, which are ortho to the powerful activating methoxy group.

Deactivation towards Nucleophilic Substitution: The increased electron density on the ring makes it less susceptible to attack by nucleophiles at the 2- and 4-positions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 4 | -I (Withdrawing) | +R (Donating) | Strongly Activating (Donating) |

| Methyl (-CH₃) | 3 | +I (Donating) | Hyperconjugation (Donating) | Activating (Donating) |

| Methyl (-CH₃) | 5 | +I (Donating) | Hyperconjugation (Donating) | Activating (Donating) |

Mechanistic Correlations with Computational Descriptors (e.g., Hirshfeld Charges)

Computational chemistry provides powerful tools for understanding reaction mechanisms by modeling the electronic structure of molecules. Descriptors such as atomic charges can predict the most likely sites for chemical reactions. Hirshfeld charge analysis is a method used to partition the calculated electron density of a molecule among its constituent atoms. This method defines atomic charges based on the difference between the molecular electron density and the densities of the isolated, non-interacting atoms, providing a more chemically intuitive picture of charge distribution than some other methods.

For this compound, a Hirshfeld charge analysis would be expected to show:

A significant negative charge on the nitrogen atom, confirming its role as a primary site for protonation and Lewis acid coordination. The electron-donating substituents would make this charge more negative than in unsubstituted pyridine.

Negative charges on the carbon atoms at positions 2 and 6, reflecting the increased electron density at these positions due to the strong +R effect of the methoxy group and the +I effect of the methyl groups. These would be the predicted sites for electrophilic attack.

A relatively smaller negative or even a slightly positive charge on the carbon at position 4, as it is directly bonded to the electronegative oxygen atom of the methoxy group.

Hirshfeld surface analysis can further visualize intermolecular interactions in a crystal lattice, identifying key contacts that influence packing and potentially reactivity in the solid state. By mapping properties like the normalized contact distance (d_norm) onto the surface, regions involved in hydrogen bonding or other close contacts can be identified as red spots. This analysis helps in understanding how a molecule interacts with its environment, which is crucial for fields like materials science and drug design.

| Atom/Position | Expected Hirshfeld Charge | Predicted Reactivity |

|---|---|---|

| Nitrogen (N-1) | Highly Negative | Site for protonation, alkylation, Lewis acid coordination. |

| Carbons (C-2, C-6) | Negative | Favored sites for electrophilic attack. |

| Carbons (C-3, C-5) | Slightly Negative/Neutral | Less reactive towards electrophiles compared to C-2/C-6. |

| Carbon (C-4) | Slightly Positive | Deactivated towards electrophilic attack. |

Impact of Steric and Electronic Factors on Reaction Selectivity and Rate